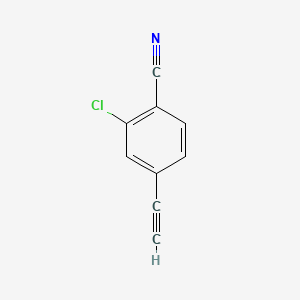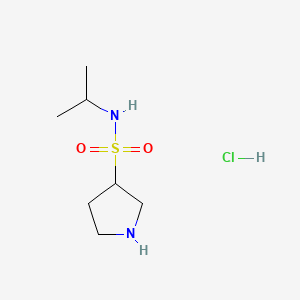
2-(Bromomethyl)-4-ethyl-1-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-4-ethyl-1-methylbenzene is an organic compound with the molecular formula C10H13Br It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the second position, an ethyl group at the fourth position, and a methyl group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-ethyl-1-methylbenzene typically involves the bromination of 4-ethyl-1-methylbenzene (p-ethyl toluene). One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reaction parameters can be tailored to minimize by-products and improve the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-4-ethyl-1-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Products include 2-(Hydroxymethyl)-4-ethyl-1-methylbenzene, 2-(Cyanomethyl)-4-ethyl-1-methylbenzene, and various amine derivatives.
Oxidation: Products include 2-(Formyl)-4-ethyl-1-methylbenzene and 2-(Carboxyl)-4-ethyl-1-methylbenzene.
Reduction: The major product is 4-ethyl-1,2-dimethylbenzene.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-4-ethyl-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Industry: It is used in the production of specialty chemicals, including agrochemicals and materials science applications.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-4-ethyl-1-methylbenzene primarily involves its reactivity as an electrophile. The bromomethyl group is highly susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Bromomethyl)benzonitrile: Similar in structure but with a nitrile group instead of an ethyl group.
2-(Bromomethyl)-1,3-dioxolane: Contains a dioxolane ring instead of the benzene ring.
4-Bromo-2-methylbenzoic acid: Similar structure but with a carboxyl group instead of a bromomethyl group.
Uniqueness
2-(Bromomethyl)-4-ethyl-1-methylbenzene is unique due to the presence of both an ethyl and a methyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The combination of these substituents can lead to unique steric and electronic effects, making it a valuable compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C10H13Br |
|---|---|
Molekulargewicht |
213.11 g/mol |
IUPAC-Name |
2-(bromomethyl)-4-ethyl-1-methylbenzene |
InChI |
InChI=1S/C10H13Br/c1-3-9-5-4-8(2)10(6-9)7-11/h4-6H,3,7H2,1-2H3 |
InChI-Schlüssel |
UYQJLJNDDRLHRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-Bromo-2-(methylsulfanyl)phenyl]acetic acid](/img/structure/B13480704.png)


![3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid](/img/structure/B13480719.png)
![5,8-Diazaspiro[3.6]decane dihydrochloride](/img/structure/B13480726.png)





![methyl 2-[4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetate hydrochloride](/img/structure/B13480761.png)


